ETHYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE
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Overview
Description
Ethyl 3-(4-tert-butylbenzamido)benzoate: is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzene ring, which is further substituted with a tert-butylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-tert-butylbenzamido)benzoate typically involves the esterification of 3-(4-tert-butylbenzamido)benzoic acid with ethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(4-tert-butylbenzamido)benzoic acid+ethanolacid catalystethyl 3-(4-tert-butylbenzamido)benzoate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors or batch reactors. The use of reactive distillation columns can enhance the efficiency of the esterification process by continuously removing the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-tert-butylbenzamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-tert-butylbenzamido)benzoic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3-(4-tert-butylbenzamido)benzoic acid and ethanol.
Reduction: 3-(4-tert-butylbenzamido)benzyl alcohol.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-(4-tert-butylbenzamido)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the development of anti-inflammatory and anticancer agents .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. Its ester group can undergo polymerization reactions, leading to the formation of high-performance materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-tert-butylbenzamido)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes (COX-1 and COX-2) to exert anti-inflammatory effects . The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl benzoate: A simpler ester with a similar structure but lacking the benzamido and tert-butyl groups.
Ethyl 4-aminobenzoate: Contains an amino group instead of the benzamido group.
Ethyl 4-tert-butylbenzoate: Lacks the benzamido group but retains the tert-butyl group.
Uniqueness: Ethyl 3-(4-tert-butylbenzamido)benzoate is unique due to the presence of both the tert-butyl and benzamido groups. These substituents confer specific chemical and physical properties, such as increased steric hindrance and potential hydrogen bonding interactions, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-5-24-19(23)15-7-6-8-17(13-15)21-18(22)14-9-11-16(12-10-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPSPSPZSWXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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